molecular formula C16H19N3O4 B2893583 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014070-25-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2893583
CAS No.: 1014070-25-7
M. Wt: 317.345
InChI Key: WKZRNSOEHXFPRE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is an organic compound that features a unique structure combining a benzodioxole moiety with a pyrazole core

Mechanism of Action

Target of Action

The primary target of this compound is a molecular chaperone . Molecular chaperones are proteins that assist in the folding, assembly, and disassembly of other macromolecular structures. They play a crucial role in maintaining cellular homeostasis .

Mode of Action

The compound interacts with its target, the molecular chaperone, promoting the maturation, structural maintenance, and proper regulation of specific target proteins . These proteins are involved in various cellular processes, including cell cycle control and signal transduction .

Biochemical Pathways

The compound affects the biochemical pathways associated with the target proteins. By interacting with the molecular chaperone, it influences the folding and function of these proteins, thereby affecting the pathways they are involved in . The downstream effects of these changes can include alterations in cell cycle progression and signal transduction .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The result of the compound’s action at the molecular and cellular level is the modulation of protein function. This can lead to changes in cell behavior, including alterations in cell growth and division . Some related compounds have demonstrated antitumor activities, suggesting potential therapeutic applications .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Pyrazole Formation: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone.

    Coupling Reaction: The benzodioxole moiety is then coupled with the pyrazole ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a benzodioxole moiety with a pyrazole core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-19-9-12(16(18-19)21-4-2)15(20)17-8-11-5-6-13-14(7-11)23-10-22-13/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZRNSOEHXFPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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